molecular formula C12H15NO4 B15147115 Tert-butyl 2-methyl-4-nitrobenzoate CAS No. 62621-12-9

Tert-butyl 2-methyl-4-nitrobenzoate

Cat. No.: B15147115
CAS No.: 62621-12-9
M. Wt: 237.25 g/mol
InChI Key: SDBMNQVAVVRJPG-UHFFFAOYSA-N
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Description

Significance of Ester Linkages in Organic Synthesis

Ester linkages are fundamental to the field of organic chemistry, serving as crucial connections in a vast array of natural and synthetic molecules. numberanalytics.comsolubilityofthings.comfiveable.me These linkages, formed from the condensation reaction between a carboxylic acid and an alcohol, are not merely passive connectors but active participants in chemical transformations. fiveable.me Their importance in organic synthesis can be attributed to several key factors:

Versatility in Synthesis: Esters are pivotal intermediates in the creation of more complex organic molecules. solubilityofthings.com They can undergo a variety of reactions, including hydrolysis to regenerate the parent carboxylic acid and alcohol, and transesterification to form different esters. numberanalytics.com The Claisen condensation, a reaction between two esters to form a β-keto ester, is a powerful tool for constructing new carbon-carbon bonds. solubilityofthings.com

Widespread Natural Occurrence: Many esters are found in nature, contributing to the flavors and fragrances of fruits and flowers. solubilityofthings.com They are also integral components of fats, oils, and waxes. solubilityofthings.comfiveable.me

Industrial and Pharmaceutical Applications: Esters are extensively used in the production of polymers, solvents, and plasticizers. solubilityofthings.com In the pharmaceutical industry, they are often employed as prodrugs to enhance the bioavailability of active pharmaceutical ingredients. numberanalytics.com

The ester linkage's stability and predictable reactivity make it an indispensable tool for synthetic chemists. numberanalytics.comnumberanalytics.com

Relevance of Nitroarene Moieties in Chemical Transformations

Nitroarenes, aromatic compounds containing one or more nitro groups, are highly versatile substrates in organic synthesis. nih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and provides a handle for a wide range of chemical transformations.

The reduction of the nitro group to an amine is a cornerstone transformation in organic chemistry, providing a gateway to the synthesis of anilines, which are precursors to numerous dyes, pharmaceuticals, and polymers. acs.org This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metals in acidic media. acs.org

Beyond simple reduction, the nitro group can participate in more complex transformations. For instance, recent research has focused on the reductive functionalization of nitroarenes, where the nitro group is transformed in concert with functionalization at a nearby position on the aromatic ring. nih.govacs.org This allows for the construction of complex heterocyclic structures from simple nitroarene starting materials. nih.gov The introduction of a nitro group is often considered a "structural alert" in drug development due to potential metabolic pathways, but many clinically used drugs contain this functional group. nih.gov

Academic Context of Tert-Butyl Esters in Chemical Synthesis

Tert-butyl esters are a specific class of esters that hold a unique and important place in organic synthesis, primarily due to the properties of the tert-butyl group. fiveable.me This bulky group provides significant steric hindrance, which has several important consequences for the reactivity of the ester.

One of the most common applications of tert-butyl esters is as protecting groups for carboxylic acids. fiveable.methieme-connect.com The tert-butyl group's steric bulk makes the ester resistant to a wide range of nucleophilic and reducing conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid. thieme-connect.com The protection is easily reversed under acidic conditions, regenerating the carboxylic acid. fiveable.methieme-connect.com This stability and ease of removal make tert-butyl esters particularly valuable in complex multi-step syntheses, such as in peptide synthesis where they are used to protect the carboxylic acid functionality of amino acids. fiveable.meyoutube.com

The synthesis of tert-butyl esters can be achieved through several methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of an acid catalyst. thieme-connect.comyoutube.com More recent developments have focused on more efficient and sustainable methods, such as those utilizing flow microreactors. rsc.org

Overview of Research Trajectories for Aryl Carboxylates

Aryl carboxylates, which include compounds like Tert-butyl 2-methyl-4-nitrobenzoate, are a broad class of molecules that continue to be an active area of research. Current research trajectories are focused on developing new and more efficient methods for their synthesis and functionalization.

One significant area of research is the development of new catalytic methods for the carboxylation of aryl compounds to produce aryl carboxylic acids, which are the precursors to aryl carboxylates. researchgate.netnih.gov These methods often focus on using readily available and inexpensive starting materials and catalysts. researchgate.net

Another major research direction is the development of decarboxylative cross-coupling reactions. umn.edu In these reactions, the carboxylic acid group of an aryl carboxylate is replaced with another functional group, providing a powerful tool for the synthesis of complex aromatic compounds. umn.edu Researchers are also exploring the use of aryl carboxylates in the synthesis of biologically active molecules and in late-stage functionalization of drug molecules. researchgate.net The development of methods for isotopic labeling of aryl carboxylates is also an important area of research, as this is crucial for studying the metabolism and distribution of drugs. nih.govnih.gov

Properties

CAS No.

62621-12-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 2-methyl-4-nitrobenzoate

InChI

InChI=1S/C12H15NO4/c1-8-7-9(13(15)16)5-6-10(8)11(14)17-12(2,3)4/h5-7H,1-4H3

InChI Key

SDBMNQVAVVRJPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of Tert Butyl 2 Methyl 4 Nitrobenzoate Analogs

Hydrolysis Reactions of Esters

Ester hydrolysis is a fundamental organic reaction that cleaves an ester into a carboxylic acid or its corresponding carboxylate salt and an alcohol. wikipedia.orgchemistnotes.comnumberanalytics.comlibretexts.org This transformation can be catalyzed by either an acid or a base. wikipedia.orgchemistnotes.com The specific conditions of the hydrolysis, particularly the pH, dictate the reaction mechanism and the nature of the final products.

The acid-catalyzed hydrolysis of esters is the reverse reaction of Fischer esterification. wikipedia.orgucalgary.ca It is an equilibrium process that requires a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, and is driven towards the products—a carboxylic acid and an alcohol—by using an excess of water. wikipedia.orgacsgcipr.org

The mechanism for most esters proceeds via the AAC2 pathway, which involves a bimolecular nucleophilic attack on the acyl carbon. chemistnotes.comucoz.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.caacsgcipr.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid. ucalgary.ca

However, for esters with a tertiary alkyl group, such as tert-butyl esters, the mechanism often shifts to an AAL1 pathway, especially under strongly acidic conditions. ucoz.comoup.com This pathway involves the unimolecular cleavage of the alkyl-oxygen bond. The reaction is initiated by protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. acsgcipr.orgoup.comresearchgate.net This carbocation is then captured by water to form tert-butanol (B103910). This mechanism is favored due to the stability of the tertiary carbocation intermediate. ucoz.com

Table 1: Comparison of AAC2 and AAL1 Mechanisms in Acid-Catalyzed Ester Hydrolysis

FeatureAAC2 MechanismAAL1 Mechanism
Rate-Determining Step Bimolecular attack of water on the protonated esterUnimolecular cleavage of the alkyl-oxygen bond
Key Intermediate Tetrahedral intermediateCarbocation
Bond Cleavage Acyl-oxygen bondAlkyl-oxygen bond
Favored by Primary and secondary estersTertiary esters that can form stable carbocations
Example Hydrolysis of methyl benzoate (B1203000)Hydrolysis of tert-butyl benzoate

This table provides a comparative overview of the two primary mechanisms involved in acid-catalyzed ester hydrolysis.

Basic hydrolysis, also known as saponification, is the cleavage of an ester by a base, typically a hydroxide (B78521) ion (OH⁻), to produce a carboxylate salt and an alcohol. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comwikipedia.org Unlike acid-catalyzed hydrolysis, saponification is an irreversible process because the final deprotonation of the carboxylic acid by the strong base (alkoxide ion) drives the reaction to completion. masterorganicchemistry.com

The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. ucalgary.caorganicchemistrytutor.com This leads to the formation of a tetrahedral intermediate. ucalgary.caorganicchemistrytutor.com The intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com In the basic medium, the carboxylic acid is immediately deprotonated by the alkoxide ion to form a carboxylate salt and an alcohol. masterorganicchemistry.comlibretexts.org An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com

In the vast majority of ester hydrolysis reactions, the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen). chemistnotes.commasterorganicchemistry.com This is known as the BAC2 mechanism, indicating a bimolecular, base-catalyzed, acyl-oxygen cleavage. Evidence from isotopic labeling studies, where the ester is synthesized with an ¹⁸O isotope in the alkoxy group, has confirmed that the alcohol produced retains the ¹⁸O label, demonstrating that the acyl-oxygen bond is the one that breaks. masterorganicchemistry.com

However, in specific cases, particularly with esters of tertiary alcohols that can form stable carbocations, alkyl-oxygen bond fission can occur, although it is much rarer. ic.ac.uk This pathway, termed BAL1, involves the unimolecular departure of the carboxylate leaving group to form a carbocation, which is then attacked by a nucleophile. This mechanism is generally not favored under basic conditions because the leaving group would be a carboxylate anion, which is a relatively poor leaving group. The stability of the resulting carbocation is a critical factor for this pathway to be viable. masterorganicchemistry.comic.ac.uk

The tetrahedral intermediate is a central feature of the nucleophilic acyl substitution mechanism in ester hydrolysis. ucalgary.cacdnsciencepub.com Its formation involves the attack of the nucleophile (hydroxide ion in basic hydrolysis or water in acid-catalyzed hydrolysis) on the carbonyl carbon, changing its hybridization from sp² to sp³. organicchemistrytutor.com

The stability and subsequent breakdown of this intermediate are influenced by several factors, including the nature of the substituents on the acyl group and the leaving group. In basic hydrolysis, the tetrahedral intermediate is negatively charged. Its collapse involves the reformation of the carbon-oxygen double bond and the expulsion of the leaving group, which is typically an alkoxide ion. masterorganicchemistry.com The direction of the breakdown is governed by the relative leaving group abilities of the nucleophile and the original alkoxy group. Since the alkoxide is a better leaving group than the hydroxide ion, the reaction proceeds forward to form the carboxylic acid. masterorganicchemistry.com The conformation of the tetrahedral intermediate can also play a role in its selective decomposition. cdnsciencepub.com

The rate of ester hydrolysis is significantly dependent on the pH of the solution. oup.comnih.govpsu.edu In strongly acidic or strongly basic solutions, the rate of hydrolysis is generally faster than in neutral solutions.

Acidic Conditions: Under acidic conditions, the rate of hydrolysis is typically first-order with respect to both the ester concentration and the concentration of the hydronium ion (H₃O⁺). nih.govresearchgate.net The rate law can be expressed as: Rate = k[Ester][H₃O⁺].

Basic Conditions: In basic solutions, the hydrolysis rate is first-order with respect to the ester concentration and first-order with respect to the hydroxide ion concentration. chemrxiv.orgoieau.fr The rate law is: Rate = k[Ester][OH⁻].

Neutral Conditions: At neutral pH, the hydrolysis of esters still occurs, albeit at a much slower rate, through a water-catalyzed pathway. oup.com

Table 2: pH Dependence of Ester Hydrolysis Rate

pH RangeDominant MechanismGeneral Rate Law
Strongly Acidic (pH < 3) Acid-CatalyzedRate = k_A[Ester][H⁺]
Neutral (pH 3-6) Neutral (Water-Catalyzed)Rate = k_N[Ester]
Strongly Basic (pH > 8) Base-Catalyzed (Saponification)Rate = k_B[Ester][OH⁻]

This table summarizes the relationship between pH and the dominant hydrolysis mechanism and its corresponding rate law.

Enzymes, particularly esterases and lipases, are highly efficient and selective biocatalysts for the hydrolysis of esters under mild conditions of temperature and pH. acsgcipr.orggoogle.com These enzymes often exhibit high chemo-, regio-, and enantioselectivity, making them valuable tools in organic synthesis. acsgcipr.orgresearchgate.net

The mechanism of most hydrolases involves the formation of an acyl-enzyme intermediate. acsgcipr.org A nucleophilic residue in the enzyme's active site, typically a serine or cysteine, attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule to release the carboxylic acid and regenerate the free enzyme. libretexts.org

The kinetics of enzyme-catalyzed hydrolysis often follow the Michaelis-Menten model. researchgate.netnih.gov The rate of the reaction (v) is related to the substrate concentration ([S]) by the equation:

v = (V_max * [S]) / (K_m + [S])

Where:

V_max is the maximum reaction rate.

K_m (the Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. It is an indicator of the affinity of the enzyme for its substrate.

Studies on the biocatalytic hydrolysis of nitrophenyl esters have been conducted to understand the influence of steric and electronic factors on enzyme activity. emerginginvestigators.org For instance, some esterases show a preference for substrates with short-chain acyl groups. nih.gov The substrate specificity of enzymes like those from the α/β-hydrolase family can be quite broad, with some capable of hydrolyzing polyaromatic esters. nih.gov The development of novel biocatalysts for the synthesis of chiral α-amino esters through nitrene C-H insertion highlights the expanding role of enzymes in complex organic transformations. nih.gov The enzymatic synthesis of aromatic esters of arbutin (B1665170) has also been optimized, demonstrating the potential for biocatalysis in producing valuable compounds. frontiersin.org

Biocatalytic Hydrolysis and Enzyme Kinetics

Hammett Linear Free-Energy Relationships (LFERs) in Enzymatic Hydrolysis.dalalinstitute.com

The Hammett linear free-energy relationship (LFER) is a valuable tool for investigating the mechanisms of chemical reactions, including enzyme-catalyzed processes. emerginginvestigators.org It correlates the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents. dalalinstitute.com The relationship is expressed by the Hammett equation: log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. emerginginvestigators.org

In the context of the enzymatic hydrolysis of tert-butyl 2-methyl-4-nitrobenzoate analogs, the Hammett LFER can provide insights into the electronic demands of the transition state and help elucidate the reaction mechanism. emerginginvestigators.org Studies on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters have demonstrated the utility of this approach. semanticscholar.orgresearchgate.net For these reactions, a downward concave Hammett plot is often observed, which is indicative of a change in the rate-determining step of the reaction as the electronic nature of the para-substituent is varied from electron-donating to electron-withdrawing. semanticscholar.org

The steric hindrance introduced by the ortho-methyl group and the tert-butyl group in this compound would likely influence the absolute reaction rates. However, the principles of the Hammett LFER would still apply to a series of its analogs where the para-substituent is varied. The Taft equation, which extends the Hammett equation to account for steric effects, could also be employed for a more comprehensive analysis of such sterically hindered systems. emerginginvestigators.org

Correlation of Hydrolytic Rates with Electronic Factors (e.g., Carbonyl Carbon Charge Density).dalalinstitute.com

The rate of hydrolysis of esters is intrinsically linked to the electronic properties of the carbonyl group. A key electronic factor influencing this reactivity is the partial positive charge (charge density) on the carbonyl carbon atom. A higher positive charge density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or a catalytic residue. quora.com

In studies of para-substituted nitrophenyl benzoate esters, a direct correlation has been established between the Mulliken charge of the carbonyl carbon and the Hammett σpara constant. emerginginvestigators.org This finding supports the idea that the electronic effects of the substituents directly influence the electrophilicity of the reaction center. It was hypothesized that a lower charge density at the carbonyl carbon, induced by more electron-withdrawing para-substituents, would lead to a faster rate of initial nucleophilic attack. semanticscholar.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the Mulliken charges at the carbonyl carbon for a series of analogs. semanticscholar.org This theoretical data can then be correlated with experimentally determined hydrolysis rates to gain a deeper understanding of the electronic factors governing the reaction. For this compound analogs, the electron-withdrawing nitro group at the para position is expected to increase the positive charge on the carbonyl carbon, thereby activating it for nucleophilic attack. The ortho-methyl group, being weakly electron-donating, would have a slight counteracting effect.

Analysis of Rate-Determining Steps in Biocatalysis.dalalinstitute.com

The identification of the rate-determining step (RDS) is crucial for understanding the mechanism of any chemical reaction, including those catalyzed by enzymes. In the biocatalytic hydrolysis of esters like this compound analogs, the reaction typically proceeds through a two-step mechanism involving the formation and subsequent breakdown of a tetrahedral intermediate. semanticscholar.org

The RDS can be either the initial nucleophilic attack on the ester carbonyl or the collapse of the tetrahedral intermediate. semanticscholar.org The nature of the RDS can change depending on the electronic properties of the substrate. This phenomenon is often revealed by non-linear Hammett plots. semanticscholar.orgresearchgate.net

For example, in the enzymatic hydrolysis of para-substituted nitrophenyl benzoates, a change in the RDS is observed. semanticscholar.org With electron-donating substituents on the benzoate ring, the nucleophilic attack by the enzyme's active site residue is the RDS. This is because electron-donating groups reduce the electrophilicity of the carbonyl carbon, making the initial attack slower. Conversely, when electron-withdrawing substituents are present, they stabilize the negatively charged tetrahedral intermediate. This stabilization can make the breakdown of the intermediate the slower, rate-determining step. semanticscholar.org Evidence for a change in the RDS has also been observed in the aminolysis of sulfamate (B1201201) esters. researchgate.net

Therefore, for a series of this compound analogs with varying para-substituents, it is plausible that a similar change in the rate-determining step would be observed during enzymatic hydrolysis. The specific point at which this change occurs would depend on the enzyme used and the specific electronic properties of the substituents.

Reduction Reactions of Esters

Complete Reduction to Primary Alcohols (e.g., via LiAlH₄).researchgate.net

Esters can be completely reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This reagent is a potent source of hydride ions (H⁻) and is capable of reducing a wide variety of carbonyl compounds, including esters, carboxylic acids, aldehydes, and ketones. masterorganicchemistry.comncert.nic.in Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters. libretexts.orgucalgary.ca

The reduction of an ester with LiAlH₄ proceeds in two stages. ucalgary.ca First, a hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde. masterorganicchemistry.comucalgary.ca Since aldehydes are more reactive towards reduction than esters, the aldehyde intermediate is immediately reduced by another equivalent of LiAlH₄ to form a primary alcohol upon workup. ucalgary.cayoutube.com

For this compound, the reaction with LiAlH₄ would be expected to yield (2-methyl-4-nitrophenyl)methanol (B1592083) and tert-butanol. It is important to note that LiAlH₄ can also reduce the nitro group, which may lead to a mixture of products depending on the reaction conditions.

The general mechanism is as follows:

Nucleophilic attack of a hydride ion on the ester carbonyl carbon. libretexts.org

Formation of a tetrahedral intermediate.

Elimination of the tert-butoxide leaving group to form 2-methyl-4-nitrobenzaldehyde. masterorganicchemistry.com

Nucleophilic attack of a second hydride ion on the aldehyde carbonyl carbon.

Protonation of the resulting alkoxide during aqueous workup to yield the primary alcohol. ucalgary.ca

Partial Reduction to Aldehydes (e.g., utilizing DIBAH).researchgate.net

The partial reduction of esters to aldehydes is a synthetically useful transformation that can be achieved using sterically hindered and less reactive reducing agents, most notably diisobutylaluminum hydride (DIBAL-H, also abbreviated as DIBAH). masterorganicchemistry.com Unlike LiAlH₄, which typically leads to the complete reduction to the primary alcohol, DIBAL-H allows for the reaction to be stopped at the aldehyde stage, particularly when the reaction is carried out at low temperatures (e.g., -78 °C). masterorganicchemistry.comstackexchange.com

The mechanism of DIBAL-H reduction involves the formation of a stable tetrahedral intermediate at low temperatures. stackexchange.com The bulky isobutyl groups on the aluminum atom prevent the immediate collapse of this intermediate. Upon aqueous workup, the intermediate is hydrolyzed to release the aldehyde. stackexchange.com Because the excess DIBAL-H is quenched during the workup, further reduction of the newly formed aldehyde to the alcohol is prevented. masterorganicchemistry.com

In the case of this compound, treatment with one equivalent of DIBAL-H at low temperature followed by an aqueous workup would be expected to yield 2-methyl-4-nitrobenzaldehyde. The selectivity of DIBAL-H for the ester group in the presence of the nitro group can be a concern, and careful control of reaction conditions is necessary to achieve the desired transformation. nih.gov

Reducing AgentProduct from this compoundKey Conditions
Lithium aluminum hydride (LiAlH₄)(2-methyl-4-nitrophenyl)methanol and tert-butanolTypically at room temperature or elevated temperatures
Diisobutylaluminum hydride (DIBAL-H)2-methyl-4-nitrobenzaldehydeLow temperature (e.g., -78 °C)

Nucleophilic Substitution Reactions at the Ester Carbonyl

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.compressbooks.pub This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses by expelling a leaving group, resulting in a new carbonyl compound. pressbooks.pub

The reactivity of esters towards nucleophilic acyl substitution is influenced by both electronic and steric factors. pressbooks.pub The carbonyl carbon of an ester is electrophilic due to the polarization of the C=O bond. quora.com The reaction is generally favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

For this compound, the tert-butoxide ion is the leaving group. The stability of this leaving group will influence the rate of the substitution reaction. Common nucleophilic acyl substitution reactions of esters include hydrolysis (saponification), transesterification, and ammonolysis.

Hydrolysis (Saponification): This is the base-promoted hydrolysis of an ester to yield a carboxylate salt and an alcohol. libretexts.org The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide deprotonates the carboxylic acid. libretexts.org For this compound, saponification with a strong base like sodium hydroxide would yield sodium 2-methyl-4-nitrobenzoate and tert-butanol.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org The reaction is an equilibrium process, and a large excess of the reactant alcohol is often used to drive the reaction to completion. libretexts.org

Ammonolysis: Esters can react with ammonia (B1221849) or primary or secondary amines to form amides. This reaction is generally slower than hydrolysis and often requires heating.

The steric hindrance provided by the ortho-methyl group and the bulky tert-butyl group in this compound would be expected to decrease the rate of nucleophilic attack at the carbonyl carbon compared to less hindered esters.

ReactionNucleophileProduct from this compound
Hydrolysis (Saponification)Hydroxide ion (OH⁻)2-methyl-4-nitrobenzoate salt and tert-butanol
TransesterificationAlcohol (R'OH)New ester (2-methyl-4-nitrobenzoate ester of R'OH) and tert-butanol
AmmonolysisAmmonia (NH₃) or Amine (R'NH₂)2-methyl-4-nitrobenzamide (or N-substituted amide) and tert-butanol

Influence of Nitro Group as an Activating Electrophile

In the context of electrophilic aromatic substitution (EAS), the concept of an "activating electrophile" refers to the generation of a highly reactive species that can overcome the inherent stability of the aromatic ring. For the introduction of a nitro group onto an aromatic system, such as in the synthesis of nitrobenzoate esters, this involves the formation of the nitronium ion (NO₂⁺). uomustansiriyah.edu.iq Aromatic rings, being electron-rich, will only react with strong electrophiles. libretexts.org

The generation of the nitronium ion is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. uomustansiriyah.edu.iq The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. This process is essential as nitric acid itself is not electrophilic enough to react with the benzene (B151609) ring.

The mechanism for electrophilic nitration proceeds in two main steps:

Electrophilic Attack: The generated nitronium ion is attacked by the π electrons of the aromatic ring. This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the sp³-hybridized carbon of the arenium ion. byjus.com This restores the aromaticity of the ring and yields the nitro-substituted product. byjus.com

Once attached to the ring, the nitro group exhibits a strong electron-withdrawing effect. This deactivates the ring toward further electrophilic substitution, making it more than 10 million times less reactive than benzene. libretexts.org This deactivation occurs through both inductive effects and resonance, pulling electron density away from the aromatic system. libretexts.orgmsu.edu Therefore, while the generation of the nitronium ion is a process of creating an "activating electrophile" for the reaction to occur, the nitro group itself is a strongly deactivating substituent for any subsequent EAS reactions. libretexts.orgquora.com

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, function as potent nucleophiles due to the highly polarized metal-carbon bond. Their reactions with esters, including analogs of this compound, are a standard method for the formation of tertiary alcohols. masterorganicchemistry.comstackexchange.com

The reaction between an ester and a Grignard reagent typically proceeds through a two-step addition mechanism and requires two equivalents of the organometallic reagent for each equivalent of the ester. chemistrysteps.com

First Addition and Elimination: The Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl group and eliminating the alkoxy group (-OR) as a leaving group. The product of this first stage is a ketone. masterorganicchemistry.comyoutube.com

Second Addition: The ketone formed in the first step is more reactive towards nucleophilic attack than the starting ester. chemistrysteps.comyoutube.com This is because the ester's carbonyl carbon is less electrophilic due to resonance stabilization from the lone pairs on the adjacent oxygen atom. youtube.com Consequently, a second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, leading to a second tetrahedral intermediate, an alkoxide.

Protonation: An acidic workup is then performed to protonate the alkoxide, yielding the final tertiary alcohol product. stackexchange.com Two of the alkyl groups on the alcohol's carbinol carbon originate from the Grignard reagent. youtube.com

A significant consideration when reacting Grignard reagents with nitro-substituted aromatic esters is the potential for side reactions. Grignard reagents are strong bases and can also react with acidic protons or other electrophilic functional groups. The nitro group itself can be reduced by Grignard reagents, which can lead to a complex mixture of products. Therefore, achieving a selective reaction at the ester carbonyl may require careful control of reaction conditions, such as low temperatures, or the use of a protecting group for the nitro functionality.

Electrophilic Aromatic Substitution Reactions on Nitrobenzoate Ester Systems

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituent(s) already present. These groups can either activate or deactivate the ring towards attack and direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

In a system like a nitrobenzoate ester, both the ester group (-COOR) and the nitro group (-NO₂) are deactivating groups. libretexts.orgmasterorganicchemistry.com They withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. msu.edu

Nitro Group (-NO₂): This is one of the most powerful deactivating groups. It strongly withdraws electron density through both resonance and inductive effects, directing incoming electrophiles to the meta position. libretexts.orgquora.com

Ester Group (-COOR): This group is also deactivating and a meta-director. The carbonyl carbon is electron-withdrawing, pulling electron density from the ring via resonance.

When both groups are present on the ring, as in this compound, their directing effects are combined. For an incoming electrophile, the ring is significantly deactivated. The substitution pattern will be directed to the positions that are meta to both groups, if available. For instance, in the case of 4-nitrobenzoate (B1230335), both the ester and the nitro group would direct a new substituent to the C3 and C5 positions (meta to the ester and ortho to the nitro, or vice-versa). The powerful deactivating nature of both groups means that forcing further electrophilic substitution on such a system requires harsh reaction conditions, such as increased temperature or the use of stronger electrophiles and catalysts. numberanalytics.com

Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Activating/DeactivatingDirecting EffectExamples
Strongly Activating Ortho, Para-NH₂, -NHR, -NR₂, -OH, -O⁻
Moderately Activating Ortho, Para-OR, -OCOR, -NHCOR
Weakly Activating Ortho, Para-R (Alkyl), -Ar (Aryl)
Weakly Deactivating Ortho, Para-F, -Cl, -Br, -I
Moderately Deactivating Meta-C≡N, -SO₃H, -CHO, -COR, -COOR, -COOH
Strongly Deactivating Meta-NO₂, -NR₃⁺, -CF₃, -CCl₃

Exploration of Other Chemical Transformations (e.g., Epoxidation of Unsaturated Derivatives)

The chemical reactivity of this compound analogs can be expanded by introducing unsaturation, such as a carbon-carbon double bond, into the molecular structure. The epoxidation of these unsaturated derivatives is a key transformation for introducing new functional groups. An epoxide, or oxirane, is a three-membered cyclic ether that is highly reactive due to significant ring strain. libretexts.orgmasterorganicchemistry.com

The mechanism of epoxidation is highly dependent on the electronic nature of the alkene. libretexts.org

Electron-Rich Alkenes: These are typically epoxidized using electrophilic peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene. chemistrysteps.comlibretexts.org

Electron-Deficient Alkenes: For an unsaturated derivative of a nitrobenzoate, any conjugated double bond would be considered electron-deficient due to the strong electron-withdrawing nature of the nitro and ester groups. The epoxidation of such alkenes is generally slower and often requires different reagents and mechanisms. libretexts.org A common method is the nucleophilic epoxidation, which can be considered a conjugate addition followed by cyclization. youtube.com Using a nucleophilic oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) in the presence of a base, the mechanism proceeds as follows:

The base deprotonates the hydroperoxide to form a highly nucleophilic peroxy anion.

The peroxy anion attacks the β-carbon of the electron-deficient double bond in a Michael-type (1,4-conjugate) addition, forming a resonance-stabilized enolate intermediate.

The intermediate then undergoes an intramolecular Sₙ2 reaction, where the enolate oxygen attacks the adjacent carbon, and the oxygen of the original hydroperoxide acts as a leaving group, closing the three-membered epoxide ring. youtube.com

This transformation is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. libretexts.orgchemistrysteps.com The ability to form epoxides from unsaturated nitrobenzoate analogs opens pathways to synthesize a variety of other compounds, as the epoxide ring can be opened by a wide range of nucleophiles to yield diols, amino alcohols, and other valuable structures. libretexts.org

Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. By analyzing the chemical environment of protons and carbon atoms, a comprehensive picture of the molecular skeleton can be constructed.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific spectral data for tert-butyl 2-methyl-4-nitrobenzoate is not widely available in the public domain, the expected chemical shifts and splitting patterns can be inferred from analogous structures.

For comparison, the ¹H NMR spectrum of a related compound, methyl 4-nitrobenzoate (B1230335), shows aromatic protons in the range of δ 8.0-8.3 ppm and the methyl ester protons around δ 4.0 ppm. nih.govchemicalbook.com In this compound, the aromatic protons are expected in a similar downfield region due to the electron-withdrawing effect of the nitro group and the ester functionality. The methyl group attached to the benzene (B151609) ring would likely appear as a singlet around δ 2.4-2.6 ppm. The most distinct signal would be a singlet corresponding to the nine equivalent protons of the tert-butyl group, expected to be in the upfield region, typically around δ 1.3-1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H ~8.0 - 8.3 Multiplet
Methyl-H (Aromatic) ~2.4 - 2.6 Singlet

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

For this compound, the carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The aromatic carbons will appear in the δ 120-150 ppm region, with the carbon attached to the nitro group being significantly deshielded. The quaternary carbon of the tert-butyl group would be found around δ 80-85 ppm, while the methyl carbons of the tert-butyl group would appear further upfield, around δ 28 ppm. The methyl group on the aromatic ring would also have a characteristic upfield shift, typically around δ 20-22 ppm. For instance, the related compound methyl 4-nitrobenzoate shows carbon signals at approximately 165, 150, 135, 130, 123, and 52 ppm. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~160 - 170
Aromatic (C-NO₂) ~150 - 155
Aromatic (C-ester) ~135 - 140
Aromatic (C-H) ~123 - 130
Quaternary (tert-butyl) ~80 - 85
Methyl (tert-butyl) ~28

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Fluorine-19 NMR is a highly sensitive technique used to study fluorine-containing compounds. nih.gov It is particularly valuable for investigating perfluorinated analogues, where the large chemical shift range of ¹⁹F provides detailed information about the electronic environment and conformation. nih.gov

While there is no specific literature found detailing the ¹⁹F NMR of perfluorinated analogues of this compound, the principles of the technique can be discussed. The introduction of fluorine atoms, such as in a perfluoro-tert-butoxy group, would result in distinct signals in the ¹⁹F NMR spectrum. cnr.it The chemical shifts of these signals would be highly sensitive to changes in the molecular conformation and the electronic effects of the nitro and methyl groups on the aromatic ring. cnr.itresearchgate.net This technique could be employed to study subtle conformational changes and electronic interactions within such analogues. researchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

FTIR spectroscopy is a fundamental technique for the identification of functional groups. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretch of the ester group, typically found in the range of 1715-1735 cm⁻¹. The nitro group (NO₂) would exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups would be seen in the 2850-3000 cm⁻¹ range. For comparison, the IR spectrum of 4-methyl-3-nitrobenzoic acid shows characteristic peaks for these functional groups. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carbonyl (Ester) C=O Stretch ~1715 - 1735
Nitro Asymmetric NO₂ Stretch ~1515 - 1560
Nitro Symmetric NO₂ Stretch ~1345 - 1385
Ester C-O Stretch ~1100 - 1300
Aromatic C-H Stretch >3000

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

FT-Raman spectroscopy provides complementary information to FTIR. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often give strong signals in Raman spectra.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Methyl 4-nitrobenzoate
4-methyl-3-nitrobenzoic acid

Detailed Vibrational Analysis and Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For this compound, the vibrational spectrum is characterized by contributions from the nitro group (NO₂), the ester group (C=O, C-O), the aromatic ring, and the aliphatic methyl and tert-butyl groups.

Key vibrational modes for this compound include:

Nitro Group (NO₂) Vibrations : The nitro group is expected to show two prominent stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. For example, in 4-methyl-3-nitrobenzoic acid, the asymmetric NO₂ stretching mode is observed at 1533 cm⁻¹. scirp.org A deformation mode for the NO₂ group is also expected at a lower wavenumber, around 761 cm⁻¹. scirp.org

Carbonyl (C=O) Stretching : The ester carbonyl group gives rise to a very strong and sharp absorption band. In benzoic acid derivatives, this band typically appears in the range of 1690-1800 cm⁻¹. scirp.org For methyl benzoate (B1203000), C=O stretching is observed between 1720 and 1740 cm⁻¹.

C-O Ester Stretching : The ester functionality will also exhibit C-O stretching vibrations. These typically appear as two coupled asymmetric and symmetric vibrations in the 1300-1000 cm⁻¹ region.

Methyl Group (CH₃) Vibrations : The methyl groups (both on the ring and in the tert-butyl group) will have characteristic symmetric and asymmetric stretching vibrations in the 2990-2945 cm⁻¹ range. scirp.org Deformation modes for the methyl groups are also expected.

Aromatic Ring Vibrations : C-H stretching vibrations from the benzene ring typically occur above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are expected in the 1625-1400 cm⁻¹ region. researchgate.net

Table 1: Predicted IR Band Assignments for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Asymmetric Stretching Nitro (NO₂) 1530 - 1560 Strong
Symmetric Stretching Nitro (NO₂) 1340 - 1370 Strong
Stretching Carbonyl (C=O) 1715 - 1735 Very Strong
Asymmetric Stretching Ester (C-O) 1250 - 1300 Strong
Symmetric Stretching Ester (C-O) 1050 - 1150 Medium
Stretching Aromatic C-H 3000 - 3100 Medium-Weak
Stretching Aliphatic C-H 2850 - 2980 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the primary chromophore is the nitroaromatic system.

Application in Monitoring Reaction Kinetics (e.g., 4-nitrophenol (B140041) release during hydrolysis)

UV-Vis spectroscopy is a powerful tool for monitoring reaction kinetics. A key application is tracking the hydrolysis of nitrobenzoate esters. During the hydrolysis of this compound under basic conditions, the ester linkage is cleaved, releasing tert-butanol (B103910) and the 2-methyl-4-nitrophenolate ion.

The formation of the nitrophenolate ion can be easily monitored. While an aqueous solution of a nitrophenol typically shows an absorption peak around 318 nm, the deprotonation to the nitrophenolate ion under basic conditions causes a bathochromic (red) shift in the maximum absorbance (λmax) to approximately 400 nm. researchgate.net By monitoring the increase in absorbance at this wavelength over time, the rate of the hydrolysis reaction can be determined. This method is widely used for studying the catalytic reduction or release of nitrophenols. researchgate.net

Analysis of Electronic Transitions and Absorption Spectral Responses

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the nitro-substituted benzene ring. Based on data for the closely related compound methyl 4-nitrobenzoate, the spectrum is expected to exhibit characteristic absorptions. rsc.orguq.edu.au

The main electronic transitions include:

π → π* Transition : A strong absorption band is expected, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For methyl 4-nitrobenzoate, this transition is a major contributor to its UV spectrum.

n → π* Transition : A weaker absorption band may also be present, corresponding to the transition of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital.

The presence of the methyl and tert-butyl groups are auxochromes that can cause minor shifts in the absorption maxima compared to the unsubstituted methyl 4-nitrobenzoate.

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Range (nm)
π → π* Nitroaromatic System 250 - 290

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification

GC/MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying individual components within a mixture. nih.gov In the context of this compound, GC/MS can be used to identify the products of its synthesis or degradation.

For instance, following a hydrolysis reaction, a sample could be injected into the GC. The components—unreacted starting material, tert-butanol, and 2-methyl-4-nitrobenzoic acid (potentially after derivatization to make it more volatile)—would separate based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for positive identification by comparing it to spectral libraries. researchgate.net The mass spectrum for the analogous methyl 4-nitrobenzoate shows a molecular ion peak (M+) at m/z 181 and a key fragment from the loss of the methoxy (B1213986) group (-OCH₃) at m/z 150. nih.gov

Table 3: Predicted Key m/z Peaks in GC/MS for Related Compounds

Compound Molecular Formula Molecular Weight (Nominal) Predicted Molecular Ion (M⁺) Predicted Key Fragments (m/z)
This compound C₁₂H₁₅NO₄ 237 237 181 ([M-C₄H₈]⁺˙), 164 ([M-C₄H₉O]⁺)
tert-Butanol C₄H₁₀O 74 74 (weak) 59 ([M-CH₃]⁺)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy, typically to four or more decimal places. measurlabs.com This precision allows for the calculation of an unambiguous molecular formula, as it can differentiate between compounds that have the same nominal mass but different elemental compositions. youtube.com

For this compound, with the molecular formula C₁₂H₁₅NO₄, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. An HRMS measurement would yield a mass value very close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the compound's elemental formula.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₅NO₄
Calculated Monoisotopic Mass 237.09956 Da
Hypothetical Measured Mass (HRMS) 237.0998 Da

X-ray Crystallography and Solid-State Structure Elucidation

Analysis of Conformational Relationships (e.g., Dihedral Angles)

Without a determined crystal structure, a detailed analysis of the conformational relationships, such as the dihedral angles between the tert-butyl group, the ester group, and the aromatic ring of this compound, is not possible. This information is crucial for understanding the molecule's shape and flexibility.

Identification and Characterization of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonds, π-π Stacking)

Similarly, the identification and characterization of intermolecular interactions, which govern the solid-state properties of the compound, cannot be described. These interactions, including potential hydrogen bonds and π-π stacking, are dependent on the precise molecular and crystal structure, which remains undetermined.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

The three-dimensional arrangement of atoms in a molecule is crucial for its physical and chemical properties. Geometry optimization calculations are performed to find the most stable conformation of a molecule, which corresponds to a minimum on its potential energy surface.

For tert-butyl 2-methyl-4-nitrobenzoate, the presence of the bulky tert-butyl group and the methyl group adjacent to the ester functionality will significantly influence its preferred conformation. Studies on related compounds, such as methyl 4-nitrobenzoate (B1230335), show that the nitro group tends to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. nih.gov In contrast, the ester group often exhibits a dihedral angle with respect to the ring to minimize steric hindrance. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (based on analogs)

ParameterPredicted Value/TrendRationale based on Analog Studies
Dihedral Angle (Benzene Ring - Nitro Group)Close to 0°To maximize conjugation and resonance stabilization, similar to methyl 4-nitrobenzoate. nih.gov
Dihedral Angle (Benzene Ring - Ester Group)Significantly > 0°Steric hindrance from the ortho-methyl group will likely cause a large twist, a common feature in ortho-substituted benzoates.
C-N Bond Length (Nitro Group)~1.47 - 1.49 ÅTypical for aromatic nitro compounds.
C=O Bond Length (Ester Group)~1.20 - 1.22 ÅStandard for ester carbonyls.

The distribution of electrons within a molecule is key to its reactivity. The nitro group is a strong electron-withdrawing group, which significantly polarizes the molecule.

Mulliken Charge and Atomic Charges: DFT calculations can quantify the partial charge on each atom. For this compound, the nitrogen atom of the nitro group and the carbon atom of the carbonyl group are expected to carry significant positive charges, while the oxygen atoms of both the nitro and ester groups will be negatively charged. The carbon atoms of the benzene ring will also have their charge distribution affected by the electron-withdrawing nitro group and the electron-donating methyl group.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms and the nitrogen atom of the nitro group.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These calculated frequencies can be correlated with experimental spectra to confirm the molecular structure and assign vibrational modes.

A study on 4-methyl-3-nitrobenzoic acid provides a good reference for the expected vibrational modes of this compound. scirp.orgresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (based on analogs)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Reference Analog
Nitro (NO₂)Asymmetric Stretch1520 - 15604-methyl-3-nitrobenzoic acid scirp.orgresearchgate.net
Nitro (NO₂)Symmetric Stretch1340 - 13704-methyl-3-nitrobenzoic acid scirp.orgresearchgate.net
Ester (C=O)Stretch1710 - 1730General range for aromatic esters
Ester (C-O)Stretch1250 - 1300General range for aromatic esters
Methyl (C-H)Asymmetric/Symmetric Stretch2850 - 3000General range for alkyl groups
Aromatic (C-H)Stretch3000 - 3100General range for aromatic C-H
tert-Butyl (C-H)Bending1365 - 1395Characteristic for tert-butyl groups

The calculated frequencies are typically scaled to better match experimental values due to the harmonic approximation used in the calculations.

Computational methods can be used to estimate thermodynamic properties such as the enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cp). These values are crucial for understanding the stability and reactivity of a compound. While specific calculations for this compound are not available, studies on related compounds like tert-butylbenzene (B1681246) provide insight into the contribution of the tert-butyl group to these properties. nist.gov The presence of the nitro group is known to significantly impact the enthalpy of formation.

The electronic and steric properties of the substituents on the benzene ring dictate the molecule's reactivity. The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. The methyl group, being ortho to the ester, is a weak activating and ortho, para-directing group.

In this compound, the directing effects of these groups would be in opposition for some positions on the ring. Computational models can help predict the most likely sites for chemical reactions by analyzing parameters such as frontier molecular orbitals (HOMO and LUMO) and atomic charges. The LUMO is expected to be localized primarily on the nitrobenzene (B124822) moiety, indicating its susceptibility to nucleophilic attack.

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can be used to explore conformational changes, diffusion, and interactions with other molecules. Free energy calculations, often performed in conjunction with MD, can predict the thermodynamics of processes like binding or solvation.

For this compound, MD simulations could be used to study its conformational flexibility in different solvents, its aggregation behavior, and its potential interactions with biological macromolecules. Free energy calculations could provide insights into its solubility and partitioning behavior between different phases. While specific MD studies on this molecule are lacking, the general principles of simulating small organic molecules are well-established.

Mechanistic Modeling and Transition State Analysis

Mechanistic modeling and transition state analysis are computational techniques used to elucidate the step-by-step pathway of a chemical reaction and to characterize the high-energy transition state structure that connects reactants to products. These studies are crucial for understanding reaction kinetics and selectivity.

While specific mechanistic modeling for reactions of this compound is not extensively documented in the literature, the principles can be applied to understand its potential reactivity, such as in ester hydrolysis. Computational methods, particularly DFT, can be used to map the potential energy surface of the hydrolysis reaction, which would likely proceed through a tetrahedral intermediate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. The transition state is a critical point on this profile, and its structure and energy determine the reaction rate. Computational software can identify this first-order saddle point and analyze its vibrational frequencies to confirm it as a true transition state (characterized by a single imaginary frequency).

Interestingly, a structurally related analogue, tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate, was specifically synthesized to facilitate studies on the transition state of the thermal decarboxylation of its corresponding β-keto acid. researchgate.net This highlights how computational insights into reaction mechanisms guide the synthesis of molecules designed to probe specific chemical transformations. researchgate.net For instance, DFT calculations can be employed to investigate the effects of different substituents on the stability of the transition state and, consequently, on the reaction rate, a principle that is broadly applicable in physical organic chemistry. nih.govnih.gov

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, key conformational features include the orientation of the bulky tert-butyl ester group and the nitro group relative to the benzene ring.

In contrast, there is significant torsion between the benzene ring and the ester functionality. For tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate, the dihedral angle between the mean plane of the benzene ring and the plane of the ester group is 61.8 (2)°. researchgate.netnih.govnih.govresearchgate.net This significant twist is a result of steric hindrance.

Studies on a series of para-substituted analogues of tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate show that the substituent has a notable effect on the molecular conformation, particularly on the torsion angle between the phenyl ring and the keto functionality. nih.gov

Table 1: Comparison of Torsion Angles in Analogues of this compound. Data pertains to the analogue series tert-butyl 2-methyl-2-(4-X-benzoyl)propanoate.
Para-substituent (X)Torsion Angle (Phenyl Ring to Keto Group)Reference
-NO₂-154.6 (3)° nih.gov
-H-160.6 (2)° nih.gov
-Cl+170.4 (2)° nih.gov
-CH₃Not explicitly stated, but differs by 35° from the -NO₂ derivative nih.gov

For this compound itself, it is predicted that the nitro group would also be nearly coplanar with the benzene ring. The bulky tert-butyl group would create steric strain with the ortho-methyl group and the aromatic ring hydrogens, leading to a significant dihedral angle between the plane of the ester group and the benzene ring.

Theoretical Infrared Spectrum Analysis

Theoretical infrared (IR) spectrum analysis is a computational method that predicts the vibrational frequencies of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies (wavenumbers) can be determined. These calculations are typically performed using DFT methods, often with basis sets like 6-311++G, and can be compared with experimental spectra to aid in peak assignment. researchgate.net

While an experimental or theoretical IR spectrum for this compound is not available, a predicted spectrum can be constructed based on the characteristic vibrational frequencies of its constituent functional groups. These predictions are informed by computational and experimental data from similar molecules, such as 4-methyl-3-nitrobenzoic acid and various methyl benzoates. researchgate.netnist.gov

The primary vibrational modes expected for this compound would include:

N-O Stretching: The nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations. These are typically observed in the regions of 1390-1330 cm⁻¹ and 1560-1510 cm⁻¹, respectively.

C=O Stretching: The ester carbonyl group (C=O) gives rise to a very strong and sharp absorption band, typically in the range of 1750-1730 cm⁻¹.

C-O Stretching: The ester C-O bonds produce strong stretching bands in the 1300-1000 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups are found just below 3000 cm⁻¹.

Aromatic C=C Stretching: These vibrations occur in the 1600-1450 cm⁻¹ region of the spectrum.

Table 2: Predicted Theoretical Infrared Wavenumbers for Key Functional Groups in this compound.
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Nitro (-NO₂)Asymmetric Stretch~1560 - 1510Strong
Nitro (-NO₂)Symmetric Stretch~1390 - 1330Strong
Ester (-COOC(CH₃)₃)C=O Stretch~1750 - 1730Very Strong
Ester (-COOC(CH₃)₃)C-O Stretch~1300 - 1150Strong
Alkyl (Methyl, Tert-butyl)C-H Stretch~2980 - 2870Medium-Strong
Aromatic RingC-H Stretch~3100 - 3000Medium-Weak
Aromatic RingC=C Stretch~1600 - 1450Medium-Variable

Theoretical calculations provide a powerful complement to experimental spectroscopy, aiding in the precise assignment of complex vibrational spectra. researchgate.net

Synthetic Utility and Research Applications Non Clinical

Building Blocks in Complex Organic Synthesis

The compound is a foundational element for constructing intricate organic molecules. The strategic placement of its functional groups allows for sequential reactions, building molecular complexity step-by-step.

In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.org The p-nitrobenzoate unit, a core feature of the title compound, is related to protecting groups like the p-nitrobenzyloxycarbonyl (pNZ) group, which is used to protect amines. luxembourg-bio.com

The p-nitrobenzoate or related nitrobenzyl ethers can serve as stable protecting groups for alcohols. vanderbilt.edu Their stability is a key feature, as they remain intact under various reaction conditions that might affect other parts of the molecule. organic-chemistry.org Deprotection, or removal of the group, is typically achieved under specific, mild conditions. The most common method involves the reduction of the nitro group to an amine. This transformation initiates a spontaneous electronic rearrangement that cleaves the ester or ether linkage, releasing the original alcohol or amine. luxembourg-bio.com This orthogonality allows for selective deprotection without disturbing other sensitive protecting groups, such as Boc or Fmoc, which are removed under acidic or basic conditions, respectively. organic-chemistry.orgluxembourg-bio.com

A primary application of Tert-butyl 2-methyl-4-nitrobenzoate is its role as a precursor to the corresponding aromatic amine. The nitro group on the aromatic ring can be readily reduced to an amino group (-NH2), yielding Tert-butyl 4-amino-2-methylbenzoate. This transformation is a fundamental and widely used reaction in organic synthesis.

The reduction can be accomplished using various reagents and conditions, with catalytic hydrogenation being one of the most common methods. This typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net Other reducing agents can also be effective, providing chemists with options depending on the presence of other functional groups in the molecule.

Table 1: Common Reagents for Nitro Group Reduction

Reagent SystemConditionsReference
Hydrogen (H₂), Palladium on Carbon (Pd/C)Ethyl Acetate (B1210297) (EtOAc), Room Temperature researchgate.net
Tin(II) Chloride (SnCl₂)Dimethylformamide (DMF) luxembourg-bio.com
Iron (Fe)Acetic Acid (AcOH)N/A
Sodium Hydrosulfite (Na₂S₂O₄)Water/MethanolN/A

The resulting aniline (B41778) derivative is a valuable building block for synthesizing a wide range of more complex molecules, including pharmaceuticals, dyes, and polymers.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, form the largest class of organic compounds and are central to medicinal chemistry and material science. ijirset.com Nitrobenzoic acids and their derivatives are important starting materials for the synthesis of a wide array of heterocyclic systems. researchgate.netnahrainuniv.edu.iq

While this compound is an ester, it can be hydrolyzed to its corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid. This acid can then be converted into an acid hydrazide, which is a key intermediate for building various five- and six-membered heterocyclic rings. nahrainuniv.edu.iq For example, reactions of p-nitrobenzoyl hydrazide have been shown to produce compounds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. nahrainuniv.edu.iq

Table 2: Examples of Heterocycles from Nitrobenzoic Acid Derivatives

PrecursorReagent(s)Heterocyclic ProductReference
p-Nitrobenzoyl hydrazideCarbon Disulfide (CS₂)1,3,4-Oxadiazole derivative nahrainuniv.edu.iq
p-Nitrobenzoyl hydrazidePhenyl isothiocyanate, NaOH1,2,4-Triazole derivative nahrainuniv.edu.iq
p-Nitrobenzoyl hydrazideAcetylacetonePyrazole derivative nahrainuniv.edu.iq

Probes for Mechanistic Investigations and Reaction Pathway Elucidation

Although specific studies employing this compound as a mechanistic probe are not prominent, its structural features make it a suitable candidate for such investigations. The strong electron-withdrawing nature of the para-nitro group significantly influences the electronic properties of the benzene (B151609) ring. This effect can be used to study reaction mechanisms where charge distribution and electronic effects are critical. By comparing the reactivity of this compound to its analogs lacking the nitro group (e.g., Tert-butyl 2-methylbenzoate), chemists can quantify the impact of the nitro group on reaction rates and pathways, providing insight into the transition state of the reaction. The steric hindrance provided by the ortho-methyl group and the bulky tert-butyl ester group can also be used to probe the steric requirements of a reaction.

Monomer Components for Polymer Synthesis (e.g., Polyimides incorporating Tert-butyl and Nitrobenzoyl Moieties)

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netvt.edu They are often synthesized from aromatic diamines and aromatic dianhydrides. titech.ac.jp

The amine derivative, Tert-butyl 4-amino-2-methylbenzoate (obtained via nitro reduction), has the potential to be used as a monomer component in polymer synthesis. While it is a mono-amine, it could be used as a chain-terminating or modifying agent. More significantly, related dinitro or diamino-benzoic acid derivatives serve as key monomers. For instance, diamines containing heterocyclic units are used to create polyimides with enhanced properties like higher glass transition temperatures and tensile moduli. titech.ac.jp The incorporation of the tert-butyl and methyl groups from a monomer like the derivative of this compound would be expected to influence the final polymer's properties, potentially increasing its solubility in organic solvents and modifying its thermal characteristics.

Reagents in Functional Group Interconversions

Functional group interconversion is the process of converting one functional group into another. This compound is an excellent substrate for demonstrating several key interconversions.

Table 3: Key Functional Group Interconversions

Starting Functional GroupReagent(s)Resulting Functional GroupApplication
Nitro (-NO₂)H₂/Pd/C or SnCl₂Amino (-NH₂)Synthesis of anilines, dyes, polymers. luxembourg-bio.comresearchgate.net
Tert-butyl ester (-COOC(CH₃)₃)Trifluoroacetic Acid (TFA)Carboxylic acid (-COOH)Synthesis of other esters, amides, acid chlorides.
Aromatic RingVariousSubstituted Aromatic RingFurther functionalization of the molecule.

The most significant interconversion is the reduction of the nitro group to an amine, as previously discussed. Additionally, the tert-butyl ester can be cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid. This acid is itself a versatile intermediate for preparing other derivatives such as amides, esters, and acid chlorides.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing tert-butyl 2-methyl-4-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 2-methyl-4-nitrobenzoic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization steps include:

  • Temperature control (60–80°C) to balance reaction rate and side-product formation .
  • Use of molecular sieves or anhydrous conditions to prevent hydrolysis of the tert-butyl ester .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials and byproducts .
    • Key Data :
ParameterTypical Range
Reaction Time12–24 hours
Yield60–85%
Purity (HPLC)>95%

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify tert-butyl protons as a singlet at ~1.3–1.5 ppm. Aromatic protons from the 2-methyl-4-nitrobenzoate moiety appear as distinct multiplets in the 7.5–8.5 ppm range .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and nitro (NO₂) stretching at ~1520–1350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., C₁₂H₁₅NO₄: 253.3 g/mol) with fragmentation patterns consistent with tert-butyl cleavage .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the nitro group in this compound under catalytic hydrogenation or reduction conditions?

  • Methodological Answer :

  • Catalytic Hydrogenation (H₂/Pd-C) : The nitro group is reduced to an amine (-NH₂), but competing side reactions (e.g., tert-butyl ester hydrolysis) may occur. Solvent choice (e.g., ethanol vs. THF) and catalyst loading (5–10% Pd) influence selectivity .
  • Alternative Reductions (e.g., Fe/HCl) : Nitro-to-amine conversion is feasible but risks partial ester hydrolysis. Monitoring via TLC or in situ IR is critical .
  • Data Contradictions : Discrepancies in reported yields may arise from trace moisture or catalyst deactivation; replicate experiments under inert atmospheres are recommended .

Q. How can computational methods (DFT, molecular docking) predict the steric and electronic effects of the tert-butyl group in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Model the tert-butyl group’s steric hindrance using Gaussian or ORCA software. Compare energy barriers for nucleophilic attack at the ester carbonyl under varying substituent orientations .
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes) to guide drug design. The tert-butyl group may occupy hydrophobic pockets, while the nitro group participates in H-bonding .
    • Key Findings :
Parametertert-Butyl Contribution
Steric Volume (ų)~120–140
LogP (Lipophilicity)+2.5–3.0

Q. What strategies resolve contradictory data in stability studies of this compound under acidic or oxidative conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1M) or H₂O₂ (3–30%) at 25–50°C. Monitor degradation via HPLC-MS to identify intermediates (e.g., nitroso derivatives or ester hydrolysis products) .
  • Cross-Validation : Compare kinetic data from UV-Vis (nitro group absorbance at 270 nm) with NMR quantification of tert-butyl integrity .
    • Critical Considerations :
  • pH-dependent hydrolysis rates (faster in acidic media due to ester protonation).
  • Oxidative stability correlates with solvent polarity (lower stability in polar aprotic solvents) .

Methodological Design & Theoretical Frameworks

Q. How can QSAR (Quantitative Structure-Activity Relationship) models be constructed to link structural features of this compound derivatives to biological activity?

  • Methodological Answer :

  • Descriptor Selection : Include steric (molar volume), electronic (Hammett σ for nitro group), and lipophilic (LogP) parameters .
  • Validation : Use leave-one-out cross-validation and external test sets to ensure model robustness. Software like MOE or Schrödinger facilitates analysis .
    • Example Model :
DescriptorCoefficientp-value
LogP0.75<0.01
Nitro σ-0.320.03

Q. What experimental designs minimize batch-to-batch variability in synthesizing this compound for reproducibility in pharmacological studies?

  • Methodological Answer :

  • Standardized Protocols : Pre-dry solvents (e.g., molecular sieves in THF) and reagents (e.g., tert-butyl alcohol over CaH₂) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
  • Statistical DoE (Design of Experiments) : Vary temperature, stoichiometry, and catalyst loading to identify critical process parameters .

Ethical & Epistemological Considerations

Q. How should researchers address gaps in ecological toxicity data for this compound while adhering to Green Chemistry principles?

  • Methodological Answer :

  • Alternative Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF in synthesis .
  • Biodegradability Assays : Use OECD 301D (Closed Bottle Test) to assess microbial degradation .
  • Theoretical Predictions : Apply EPI Suite or ECOSAR to estimate aquatic toxicity in lieu of empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.